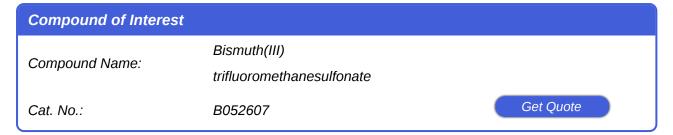


# Physical and chemical properties of Bismuth(III) trifluoromethanesulfonate

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# An In-depth Technical Guide to Bismuth(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Bismuth(III)** trifluoromethanesulfonate. It includes key data, experimental protocols, and visualizations to support its application in research and development.

## **Core Physical and Chemical Properties**

**Bismuth(III)** trifluoromethanesulfonate, also known as bismuth triflate, is a powerful Lewis acid catalyst utilized in a wide array of organic transformations.[1][2] Its effectiveness stems from the strong electron-withdrawing nature of the triflate groups, which enhances the Lewis acidity of the bismuth center.[3]

Table 1: Physical Properties of **Bismuth(III) Trifluoromethanesulfonate** 



Property	Value
Appearance	White to off-white powder.[4]
Melting Point	>300 °C.[5]
Boiling Point	Data not available.
Solubility	Soluble in polar organic solvents such as acetonitrile, dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7] Slowly decomposes in water.[6]
Stability	Hygroscopic.[4] Stable in air up to 100 °C.[8]  Decomposes in two stages: between 100-400 °C to Bi <sub>2</sub> (O <sub>2</sub> )SO <sub>4</sub> and between 400-600 °C to  Bi <sub>2</sub> O <sub>3</sub> .[8]

Table 2: Chemical Identifiers of Bismuth(III) Trifluoromethanesulfonate

Identifier	Value
Molecular Formula	C <sub>3</sub> BiF <sub>9</sub> O <sub>9</sub> S <sub>3</sub> .[4][9]
Linear Formula	Bi(OSO <sub>2</sub> CF <sub>3</sub> ) <sub>3</sub> .
Molecular Weight	656.19 g/mol .[4][5][9]
CAS Number	88189-03-1.[4][9]

## **Experimental Protocols**

A common and practical method for the laboratory synthesis of **Bismuth(III) trifluoromethanesulfonate** involves the reaction of triphenylbismuth with trifluoromethanesulfonic acid.[6] An alternative, environmentally friendly approach utilizes bismuth(III) oxide and triflic acid.[3][10]

Protocol: Synthesis from Triphenylbismuth[6]

• In a dry reaction vessel, add triphenylbismuth (22.5 g) to 250 mL of toluene.

### Foundational & Exploratory



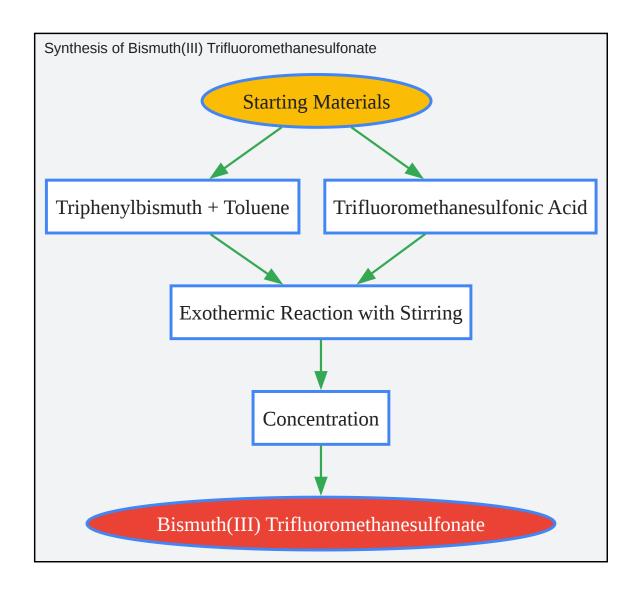


- While stirring, slowly add a concentrated solution of trifluoromethanesulfonic acid (25.0 g) to the reaction mixture.
- The reaction is exothermic; continue stirring and allow the reaction to proceed.
- After the initial exothermic reaction subsides, continue stirring the mixture at room temperature for an additional 3 hours.
- Upon completion, concentrate the reaction mixture to obtain the product.

Protocol: Synthesis from Bismuth(III) Oxide[3][10]

- Prepare a water/alcohol mixture to serve as the reaction medium.
- React trifluoromethanesulfonic acid with bismuth trioxide (Bi<sub>2</sub>O<sub>3</sub>) in this medium.
- The reaction can be carried out at a temperature between 40 and 75°C.[10]
- After the reaction is complete, the resulting Bismuth(III) trifluoromethanesulfonate is recovered.





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Synthesis from Triphenylbismuth.

# **Applications in Organic Synthesis**



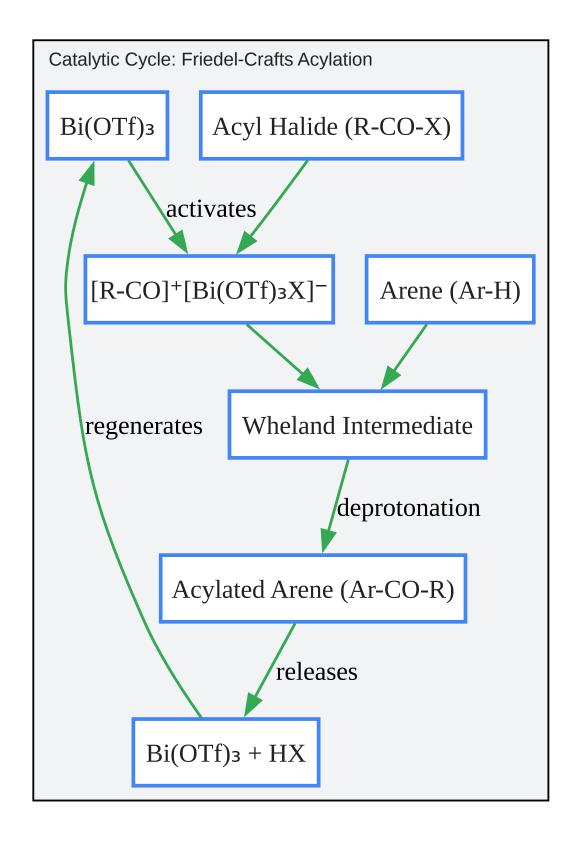




**Bismuth(III)** trifluoromethanesulfonate is a versatile Lewis acid catalyst for a variety of organic reactions.[1] Its applications include Friedel-Crafts acylations, sulfonylation of arenes, and direct substitution reactions.[6][11]

Bismuth(III) triflate can effectively replace corrosive triflic acid in Friedel-Crafts acylation reactions.[6] It catalyzes the acylation of aromatic compounds with high efficiency.





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Friedel-Crafts Acylation Cycle.

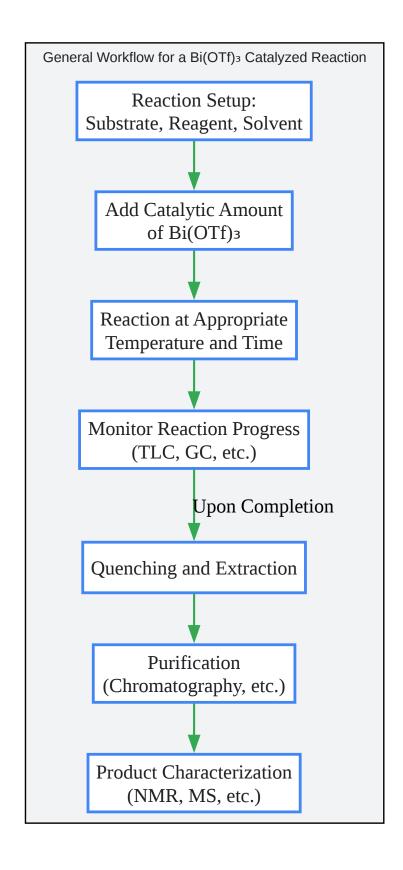
### Foundational & Exploratory





- Sulfonylation of Arenes: An efficient catalyst for the reaction between arenes and sulfonyl chlorides.
- Direct Substitution Reactions: Catalyzes the direct substitution of the hydroxyl group in allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides.
   [6]
- Mukaiyama Aldol Reactions: Used in Mukaiyama aldol reactions.[1]
- Glycosylation: Acts as an activator for glycosyl halides in glycosylation reactions.[12]
- Deprotection of Acetals: Used for the deprotection of acetals.[11]





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Catalytic Reaction Workflow.



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